molecular formula C5H5N3O B11809499 6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one

6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one

Cat. No.: B11809499
M. Wt: 123.11 g/mol
InChI Key: LQLJMQISJPLSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This method provides a convenient route to obtain the desired compound with high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

6,7-dihydroimidazo[1,2-c]imidazol-5-one

InChI

InChI=1S/C5H5N3O/c9-5-7-3-4-6-1-2-8(4)5/h1-2H,3H2,(H,7,9)

InChI Key

LQLJMQISJPLSON-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CN2C(=O)N1

Origin of Product

United States

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